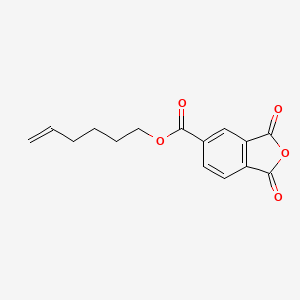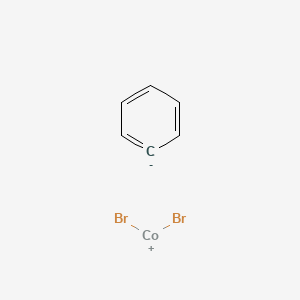
Dibromocobalt(1+) benzenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromocobalt(1+) benzenide is a coordination compound that features a cobalt ion coordinated to a benzene ring with two bromine atoms
Métodos De Preparación
The synthesis of Dibromocobalt(1+) benzenide typically involves the reaction of cobalt salts with brominated benzene derivatives under specific conditions. One common method involves the use of cobalt(II) bromide and bromobenzene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Dibromocobalt(1+) benzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibromocobalt(1+) benzenide has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for other cobalt-containing compounds.
Mecanismo De Acción
The mechanism of action of Dibromocobalt(1+) benzenide involves its interaction with molecular targets through coordination chemistry. The cobalt ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination to specific sites on target molecules.
Comparación Con Compuestos Similares
Dibromocobalt(1+) benzenide can be compared with other similar compounds, such as:
Dichlorocobalt(1+) benzenide: Similar structure but with chlorine atoms instead of bromine.
Diiodocobalt(1+) benzenide: Similar structure but with iodine atoms instead of bromine.
Cobalt(1+) benzenide: Lacks halogen atoms, providing a basis for comparison of the effects of halogenation. The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atoms, which can influence its behavior in chemical reactions and applications.
Propiedades
Número CAS |
663156-59-0 |
|---|---|
Fórmula molecular |
C6H5Br2Co |
Peso molecular |
295.84 g/mol |
Nombre IUPAC |
benzene;dibromocobalt(1+) |
InChI |
InChI=1S/C6H5.2BrH.Co/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q-1;;;+3/p-2 |
Clave InChI |
HRUKEDJUCVSMSM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[C-]C=C1.[Co+](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
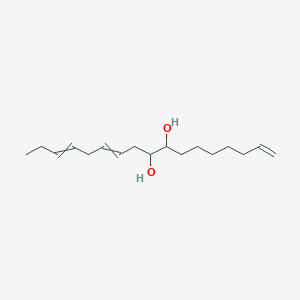

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
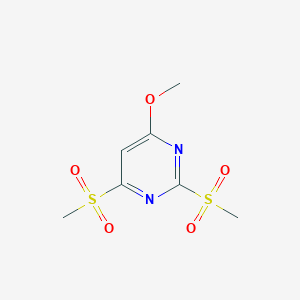
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
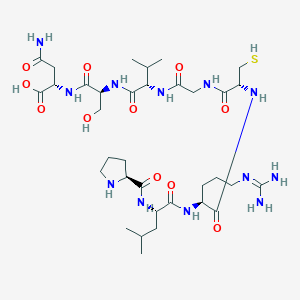
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
